molecular formula C12H26N2O3 B12682713 2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate CAS No. 86218-70-4

2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate

Cat. No.: B12682713
CAS No.: 86218-70-4
M. Wt: 246.35 g/mol
InChI Key: FACKEXLZTVELDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate is an organic compound with a complex structure that includes tertiary amine, ether, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate typically involves the reaction of dimethylamine with ethylene oxide to produce 2-(dimethylamino)ethanol. This intermediate is then reacted with isobutyric acid or its derivatives under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)isobutyrate involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The ether and ester functionalities contribute to the compound’s solubility and reactivity, facilitating its role in various biochemical pathways .

Properties

CAS No.

86218-70-4

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-[2-(dimethylamino)ethoxy]-2-methylpropanoate

InChI

InChI=1S/C12H26N2O3/c1-11(10-16-8-6-13(2)3)12(15)17-9-7-14(4)5/h11H,6-10H2,1-5H3

InChI Key

FACKEXLZTVELDI-UHFFFAOYSA-N

Canonical SMILES

CC(COCCN(C)C)C(=O)OCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.